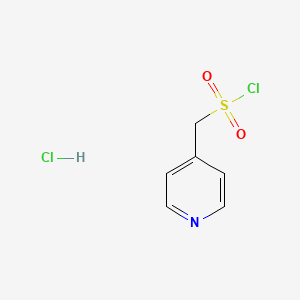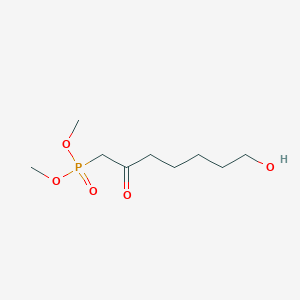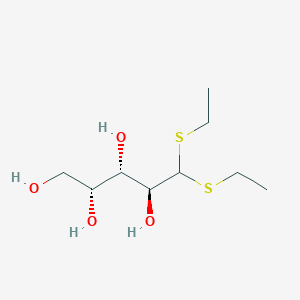
D-Lyxose-diethyldithioacetal
Vue d'ensemble
Description
D-Lyxose-diethyldithioacetal is a chemical compound with the molecular formula C9H20O4S2 . It is related to D-Lyxose, an aldopentose — a monosaccharide containing five carbon atoms, and including an aldehyde functional group .
Synthesis Analysis
This compound can be synthesized using D-Lyxose isomerase (D-LI), an important aldose-ketose isomerase . This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . The enzyme has been cloned and over-expressed in Escherichia coli and biochemically characterized .Molecular Structure Analysis
The crystal structure of the enzyme has been resolved to 1.4–1.7 A. resolution in the ligand-free form and in complexes with both of the slowly reacting sugar substrates mannose and fructose . The enzyme is highly specific for the substrate D-lyxose .Chemical Reactions Analysis
D-Lyxose isomerase (D-LI) catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This enzyme differs from other enzymes of this class in that it is highly specific for the substrate D-lyxose .Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.38 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Enzymatic Transformation and Production of Functional Sugars
D-Lyxose-diethyldithioacetal has applications in enzymatic transformation processes. Enzymes like D-lyxose isomerase (D-LI) have been studied for their ability to catalyze the isomerization between sugars, such as D-fructose and D-mannose. This enzymatic method is characterized by high specificity, moderate reaction conditions, and sustainability, making it favorable for producing functional sugars such as D-xylulose, D-mannose, and D-ribose. This process is significant for industries like food, cosmetics, and pharmaceuticals due to the wide application prospects of these functional sugars (Yu et al., 2016); (Huang et al., 2018).
Conformational Studies of Sugar Derivatives
Studies on the conformation of acyclic derivatives of sugars, including this compound, have been conducted. These studies involve examining the favored conformations of these sugar derivatives in solutions, such as chloroform-d, through techniques like NMR spectroscopy. This research is crucial for understanding the structural behavior of sugar derivatives, which has implications in fields like medicinal chemistry and biochemistry (Horton & Wander, 1969); (Horton & Wander, 1970).
Biotechnological Production of Sugars
This compound is relevant in biotechnological applications for sugar production. The enzymatic processes used for the production of sugars such as D-lyxose, D-mannose, and D-glucose from readily available sugar sources utilize enzymes like D-lyxose isomerase. These processes are efficient and can be applied to industrial production, providing a sustainable alternative to chemical synthesis (Patel et al., 2011).
Sugar Isomerases in Pathogenic Bacteria
Research on sugar isomerases, like D-lyxose isomerase, which can act on D-lyxose and related compounds, has been extended to studying pathogenic bacteria such as Escherichia coli O157:H7. Understanding the role of these enzymes in the metabolism of bacteria can provide insights into their pathogenicity and potential therapeutic targets (van Staalduinen et al., 2010).
Novel Sugar Isomerases for Industrial Applications
Identification and characterization of novel D-lyxose isomerases with unique properties, like high specificity for D-lyxose and thermostability, have been reported. These enzymes, identified from various microorganisms, show potential for industrial applications due to their unique characteristics, such as high substrate specificity, thermostability, and solvent tolerance (De Rose et al., 2021).
Mécanisme D'action
Orientations Futures
The enzymatic production of functional sugars like D-Lyxose-diethyldithioacetal has broad application prospects in the food, cosmetics, and pharmaceutical industries . These methods are more moderate, efficient, and sustainable compared to complex chemical synthesis . Therefore, future research may focus on improving the efficiency of these enzymatic processes and expanding their applications.
Propriétés
IUPAC Name |
(2R,3S,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLWYVNJTUXNP-CSMHCCOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@H]([C@H]([C@@H](CO)O)O)O)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3278856.png)
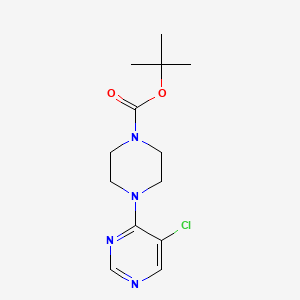
![4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3278870.png)
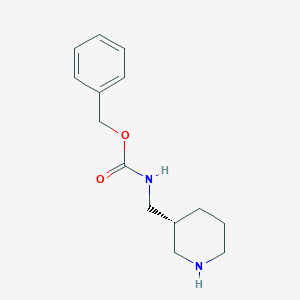

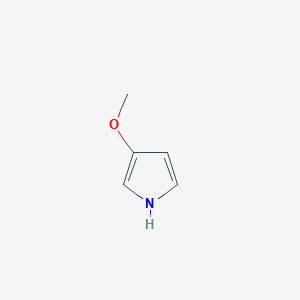

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278912.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278913.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
